molecular formula C22H16ClN3O5S B14125616 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14125616
M. Wt: 469.9 g/mol
InChI Key: OVXMRPASNCAZPV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 1,3-benzodioxole moiety and a 4-chlorophenyl substituent.

Properties

Molecular Formula

C22H16ClN3O5S

Molecular Weight

469.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16ClN3O5S/c23-14-2-4-15(5-3-14)26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-10-13-1-6-17-18(9-13)31-12-30-17/h1-9H,10-12H2,(H,24,27)

InChI Key

OVXMRPASNCAZPV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18ClN3O5
  • Molecular Weight : 403.8 g/mol

The compound features a benzodioxole moiety and a thienopyrimidine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. While specific data on this compound was not detailed in this study, the structural similarities suggest potential efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases and other targets critical for tumor growth.

Case Studies

  • Study on Thienopyrimidine Derivatives :
    • In a comparative analysis of thienopyrimidine derivatives, compounds similar to this compound demonstrated promising results in vitro against various cancer cell lines.
    • The study noted IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.
Compound NameIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B10MCF7
N-(1,3-benzodioxol...)TBDTBD

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antiproliferative Effects : Exhibits potential in inhibiting the growth of cancer cells.
  • Enzyme Inhibition : May act as an inhibitor for specific kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine

A closely related compound, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide (RN: 941989-92-0), replaces the thieno[3,2-d]pyrimidine core with a pyrido[3,2-d]pyrimidine system . The pyridine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the sulfur-containing thieno analog. This substitution may alter metabolic stability, as sulfur atoms in thieno systems are prone to oxidative metabolism.

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () feature a thiazolo[3,2-a]pyrimidine core. The thiazole ring enhances π-π stacking interactions but reduces solubility compared to the benzodioxole moiety in the target compound.

Substituent Effects

4-Chlorophenyl vs. Pyridinylmethyl

The target compound’s 4-chlorophenyl group provides lipophilicity and steric bulk, favoring hydrophobic interactions in binding pockets. In contrast, the pyridin-3-ylmethyl substituent in RN: 941989-92-0 introduces a basic nitrogen, which may improve water solubility but reduce membrane permeability .

Benzodioxole vs. Fluorophenyl Groups

Example 83 () contains a 3-fluorophenyl-chromen-4-one hybrid. Fluorine atoms enhance metabolic stability and binding affinity via electrostatic interactions, but the benzodioxole group in the target compound offers improved solubility due to its oxygen-rich structure .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

The solvated form of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide () has a molecular weight of 693.53 g/mol, significantly higher than the target compound’s estimated ~500 g/mol. Higher molecular weight often correlates with reduced bioavailability, suggesting the target compound may have superior pharmacokinetics .

Metabolic Stability

The thieno[3,2-d]pyrimidine core’s sulfur atom may increase susceptibility to cytochrome P450-mediated oxidation compared to pyrido[3,2-d]pyrimidine derivatives. However, the benzodioxole group could mitigate this by directing metabolism toward O-demethylation pathways .

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